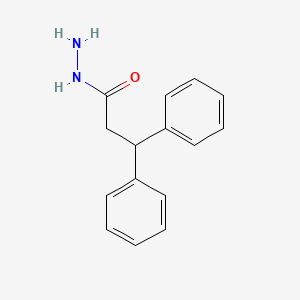

3,3-Diphenylpropanohydrazide

Beschreibung

3,3-Diphenylpropanohydrazide is a hydrazide derivative characterized by a propane backbone with two phenyl groups at the C3 position and a hydrazide (-NH-NH₂) functional group. Hydrazides are widely used as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and coordination chemistry due to their reactivity and ability to form stable complexes or hydrazones .

Eigenschaften

IUPAC Name |

3,3-diphenylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-17-15(18)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQPMMMDWSZFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207712 | |

| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58973-41-4 | |

| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058973414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenylpropanohydrazide typically involves the reaction of 3,3-diphenylpropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for 3,3-Diphenylpropanohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Diphenylpropanohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogenating agents or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3,3-Diphenylpropanohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Explored for its potential therapeutic applications, including its role in drug development.

Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 3,3-Diphenylpropanohydrazide involves its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems. The compound interacts with molecular targets such as reactive oxygen species and other free radicals, neutralizing their harmful effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The table below highlights structural differences between 3,3-Diphenylpropanohydrazide and analogous compounds:

Solubility and Reactivity

- Aromatic substituents (e.g., diphenyl) : Increase hydrophobicity, reducing water solubility but enhancing membrane permeability.

- Hydroxyl or trifluoromethyl groups: Improve solubility in polar solvents (e.g., ethanol, DMSO) .

- Disulfide bonds (e.g., 3,3′-dithiobis) : Enable redox-responsive behavior, useful in drug delivery systems .

Biologische Aktivität

3,3-Diphenylpropanohydrazide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including 3,3-Diphenylpropanohydrazide, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted that modifications in the hydrazide structure could enhance its antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that merits further exploration .

Anticancer Properties

Several studies have investigated the anticancer potential of hydrazide derivatives. 3,3-Diphenylpropanohydrazide has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation and induce cell cycle arrest in various cancer types, including breast and colon cancer . The mechanism appears to involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of 3,3-Diphenylpropanohydrazide have also been documented. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures and animal models. This suggests a potential application in treating inflammatory diseases, although detailed mechanisms remain to be fully elucidated .

Case Studies

-

Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3,3-Diphenylpropanohydrazide against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The results indicated an MIC value of 32 µg/mL for E. coli, showing promising activity compared to standard antibiotics . -

Cancer Cell Line Studies

In a study involving human breast cancer cell lines (MCF-7), treatment with 3,3-Diphenylpropanohydrazide resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis revealed an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.